N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 4-bromo-2-fluorophenyl group and diethylcarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-bromo-2-fluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-bromo-2-fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-bromo-2-fluorophenyl group is coupled with a halogenated piperidine intermediate.
Attachment of Diethylcarboxamide Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Amidation and Esterification: The carboxamide groups can be modified through amidation or esterification reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-bromo-2-fluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)benzamide: Shares the 4-bromo-2-fluorophenyl group but differs in the rest of the structure.
4-Bromo-2-fluorobiphenyl: Contains the 4-bromo-2-fluorophenyl group but lacks the piperidine and carboxamide functionalities.
Uniqueness
N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its combination of a piperidine ring, diethylcarboxamide groups, and the 4-bromo-2-fluorophenyl moiety
Properties
IUPAC Name |
4-N-(4-bromo-2-fluorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrFN3O2/c1-3-21(4-2)17(24)22-9-7-12(8-10-22)16(23)20-15-6-5-13(18)11-14(15)19/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNHCIPBYZPCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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